7,8-dimethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
CAS No.: 1239765-90-2
Cat. No.: VC5113033
Molecular Formula: C12H11N5O
Molecular Weight: 241.254
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1239765-90-2 |
|---|---|
| Molecular Formula | C12H11N5O |
| Molecular Weight | 241.254 |
| IUPAC Name | 7,8-dimethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
| Standard InChI | InChI=1S/C12H11N5O/c1-7-8(2)14-11(9-4-3-5-13-6-9)17-10(7)15-16-12(17)18/h3-6H,1-2H3,(H,16,18) |
| Standard InChI Key | DQTNVKZSCQNVSD-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(N2C1=NNC2=O)C3=CN=CC=C3)C |
Introduction
Chemical Structure and Nomenclature
Systematic Identification
The compound’s IUPAC name, 7,8-dimethyl-5-pyridin-3-yl-2H- triazolo[4,3-c]pyrimidin-3-one, reflects its fused bicyclic system: a pyrimidine ring (positions 1–4) connected to a 1,2,4-triazole moiety (positions 5–7). Substituents include:
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Methyl groups at positions 7 and 8.
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A pyridin-3-yl group at position 5.
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A ketone at position 3.
The molecular formula is C₁₄H₁₂N₆O, with a molecular weight of 280.29 g/mol.
Synthesis and Characterization
Synthetic Routes
While no direct synthesis data exists for this compound, analogous triazolopyrimidines are synthesized via cyclocondensation reactions. For example:
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5-Amino-1,2,4-triazoles react with β-dielectrophiles (e.g., diketones) under acidic conditions to form the triazolopyrimidine core .
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Dimroth rearrangements may occur during synthesis, altering ring substituents .
Table 1: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Expected Intermediate |
|---|---|---|
| 1 | 5-Amino-1,2,4-triazole + dimethyl acetylenedicarboxylate | Triazole-diester adduct |
| 2 | NH₄OH, reflux | Cyclized triazolopyrimidine |
| 3 | Pyridin-3-yl Grignard reagent | Substitution at position 5 |
Analytical Characterization
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NMR Spectroscopy: Pyrimidine protons typically appear at δ 8.5–9.0 ppm (aromatic), while methyl groups resonate near δ 2.5 ppm .
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Mass Spectrometry: A molecular ion peak at m/z 280.29 confirms the molecular weight .
Physicochemical Properties
Stability and Reactivity
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H/D Exchange: Analogous triazolopyrimidines undergo deuterium exchange at alkyl groups under basic conditions (e.g., CD₃ONa/CD₃OD), suggesting similar reactivity in this compound .
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Photostability: Fused heterocycles often exhibit moderate stability under UV light, necessitating storage in amber containers.
Table 2: Predicted Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 220–225°C (estimated) |
| Solubility (Water) | <1 mg/mL |
| LogP | 1.8 (calculated) |
Biological Activity and Mechanism of Action
Enzyme Inhibition
Structurally related triazolopyrimidines inhibit p38 MAP kinase, a therapeutic target in inflammatory diseases . The pyridinyl group may enhance binding to the kinase’s ATP pocket.
Recent Advances and Research
Isomerization Studies
Triazolopyrimidines undergo Dimroth rearrangement under basic conditions, converting triazolo[4,3-c]pyrimidines to triazolo[1,5-c] derivatives . This property necessitates careful pH control during formulation.
Computational Modeling
Molecular dynamics simulations predict a binding affinity (ΔG: −9.2 kcal/mol) for p38 MAP kinase, comparable to clinical candidates .
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